

Pentadecanedioic Acid: A Comprehensive Technical Analysis of its Unique Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentadecanedioic Acid*

Cat. No.: *B073588*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanedioic acid, a 15-carbon long-chain dicarboxylic acid, presents a unique profile of physicochemical and biological properties that distinguish it from other dicarboxylic acids. Its considerable chain length imparts distinct characteristics in terms of solubility, melting point, and reactivity, which in turn govern its applications in various scientific and industrial fields, including polymer chemistry, cosmetics, and pharmaceuticals. This in-depth technical guide provides a comparative analysis of **pentadecanedioic acid** against a range of other dicarboxylic acids, detailing its key differences. The guide includes comprehensive data tables, detailed experimental protocols for characterization, and visualizations of relevant metabolic pathways to serve as a critical resource for researchers and professionals in drug development.

Introduction to Dicarboxylic Acids

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH).^[1] Their general formula is HOOC-(CH₂)_n-COOH. The length of the hydrocarbon chain (n) is a primary determinant of their physical and chemical properties.^[1] Short-chain dicarboxylic acids (n=0-5) are generally more water-soluble and have higher melting points

compared to their long-chain counterparts ($n > 5$).^[1] This guide focuses on the key differentiators of **pentadecanedioic acid** ($n=13$) in the context of other dicarboxylic acids.

Comparative Physicochemical Properties

The properties of dicarboxylic acids, such as their acidity (pK_a) and solubility, are critical for their application. The two carboxylic acid groups influence each other, particularly in shorter chains, affecting their dissociation constants.^[1] Solubility in both aqueous and organic solvents is heavily influenced by the length of the carbon chain, with a notable "odd-even" effect observed where dicarboxylic acids with an odd number of carbon atoms tend to have higher solubility than their even-numbered neighbors.^{[2][3]}

Table 1: Physicochemical Properties of Selected Dicarboxylic Acids

Dicarboxylic Acid	Chemical Formula	Molecular Weight (g/mol)	Melting Point (°C)	Water Solubility (g/100g)	pKa1	pKa2
Oxalic Acid	<chem>C2H2O4</chem>	90.03	189.5	9.5	1.25	4.27
Malonic Acid	<chem>C3H4O4</chem>	104.06	135-137	73.5	2.83	5.69
Succinic Acid	<chem>C4H6O4</chem>	118.09	185-187	5.8	4.21	5.64
Glutaric Acid	<chem>C5H8O4</chem>	132.12	95-98	63.9	4.34	5.41
Adipic Acid	<chem>C6H10O4</chem>	146.14	152	1.4	4.41	5.41
Suberic Acid	<chem>C8H14O4</chem>	174.19	141-144	0.16	4.51	5.40
Sebacic Acid	<chem>C10H18O4</chem>	202.25	133-137	0.1	4.55	5.41
Pentadecanedioic Acid	<chem>C15H28O4</chem>	272.38	113-114 ^[3]	Insoluble ^[4]	~4.5-4.6 (estimated)	~5.4-5.5 (estimated)

Note: pKa values can vary slightly depending on the experimental conditions. The pKa for **pentadecanedioic acid** is estimated based on the trend of long-chain dicarboxylic acids.

Table 2: Solubility of Dicarboxylic Acids in Organic Solvents (at 25°C)

Dicarboxylic Acid	Ethanol (g/100g)	Acetone (g/100g)	Ethyl Acetate (g/100g)
Succinic Acid	5.88	1.95	0.74
Glutaric Acid	63.9	71.5	25.8
Adipic Acid	4.4	1.5	0.6
Suberic Acid	1.9	0.7	0.3
Sebacic Acid	1.1	0.4	0.2
Pentadecanedioic Acid	Good solubility[2]	Good solubility[2]	Good solubility[2]

Data for succinic, glutaric, adipic, suberic, and sebacic acids are from Zhang et al., 2014.[2]

Pentadecanedioic acid's solubility is qualitatively described as good in many organic solvents. [2]

Key Distinctions of Pentadecanedioic Acid

The defining feature of **pentadecanedioic acid** is its long, 15-carbon aliphatic chain. This characteristic leads to several key differences from shorter-chain dicarboxylic acids:

- Lower Water Solubility: The long hydrophobic carbon chain makes **pentadecanedioic acid** virtually insoluble in water, a stark contrast to short-chain dicarboxylic acids like oxalic and malonic acid.[1][4]
- Good Organic Solvent Solubility: Conversely, its long hydrocarbon chain enhances its solubility in many organic solvents, which is advantageous for its use in organic synthesis and polymer production.[2]

- Lower Melting Point Trend: While dicarboxylic acids show an oscillating melting point trend (odd vs. even carbon numbers), the overall trend for long-chain diacids is a decrease in melting point with increasing chain length. **Pentadecanedioic acid**'s melting point of 113-114°C is lower than that of shorter-chain saturated dicarboxylic acids like adipic acid (152°C).[3][5]
- Reduced Inter-carboxyl Group Interaction: Due to the significant distance between the two carboxyl groups, their electronic influence on each other is minimal. As a result, the pKa values for the first and second dissociation are very close to each other and to those of long-chain monocarboxylic acids.[1]
- Flexibility in Polymers: When used as a monomer in polymerization reactions, the long, flexible chain of **pentadecanedioic acid** imparts greater flexibility and elasticity to the resulting polyesters and polyamides compared to the more rigid polymers formed from shorter-chain diacids.[2]

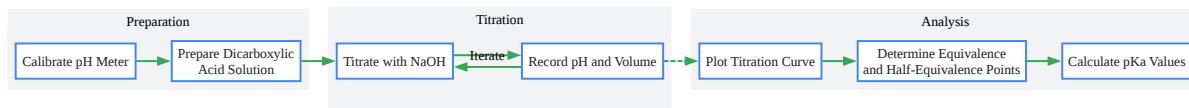
Experimental Protocols

Accurate characterization of dicarboxylic acids is crucial for their application. Below are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.[6][7]

Materials:


- Dicarboxylic acid sample
- Standardized 0.1 M NaOH solution (carbonate-free)
- Standardized 0.1 M HCl solution
- High-purity water (deionized or distilled)
- pH meter with a combination electrode

- Magnetic stirrer and stir bar
- Burette

Procedure:

- Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
- Sample Preparation: Accurately weigh a precise amount of the dicarboxylic acid and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M). For sparingly soluble acids like **pentadecanedioic acid**, a co-solvent such as ethanol may be necessary.
- Titration:
 - Place a known volume of the dicarboxylic acid solution in a beaker with a magnetic stir bar.
 - Immerse the calibrated pH electrode in the solution.
 - Begin stirring the solution at a constant, moderate speed.
 - Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.
 - After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
 - Continue the titration until the pH has risen significantly, well past the expected equivalence points.
- Data Analysis:
 - Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
 - Determine the equivalence points from the inflection points of the curve (where the slope is steepest). For a dicarboxylic acid, there will be two equivalence points.

- The pKa values can be determined from the half-equivalence points. pKa1 is the pH at half the volume of the first equivalence point, and pKa2 is the pH at the midpoint between the first and second equivalence points.
- Alternatively, the pKa values can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

[Click to download full resolution via product page](#)

Workflow for pKa Determination by Potentiometric Titration.

Determination of Aqueous Solubility

This protocol describes a common method for determining the solubility of a sparingly soluble compound like **pentadecanedioic acid** in water.^{[8][9]}

Materials:

- Dicarboxylic acid sample
- High-purity water
- Thermostatically controlled shaker or water bath
- Centrifuge
- Analytical balance
- HPLC or GC-MS system for quantification

Procedure:

- Equilibrium Saturation:
 - Add an excess amount of the dicarboxylic acid to a known volume of water in a sealed container.
 - Place the container in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25°C).
 - Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
- Phase Separation:
 - After the equilibration period, allow the suspension to settle.
 - To ensure complete separation of the solid and liquid phases, centrifuge the suspension at a high speed.
- Sample Analysis:
 - Carefully withdraw a known volume of the clear supernatant (the saturated solution).
 - Quantify the concentration of the dissolved dicarboxylic acid in the supernatant using a suitable analytical method such as HPLC or GC-MS. This often requires creating a calibration curve with standards of known concentrations.
- Calculation:
 - The solubility is expressed as the concentration of the dicarboxylic acid in the saturated solution (e.g., in g/100 g of water or mol/L).

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.[\[10\]](#)[\[11\]](#)

Materials:

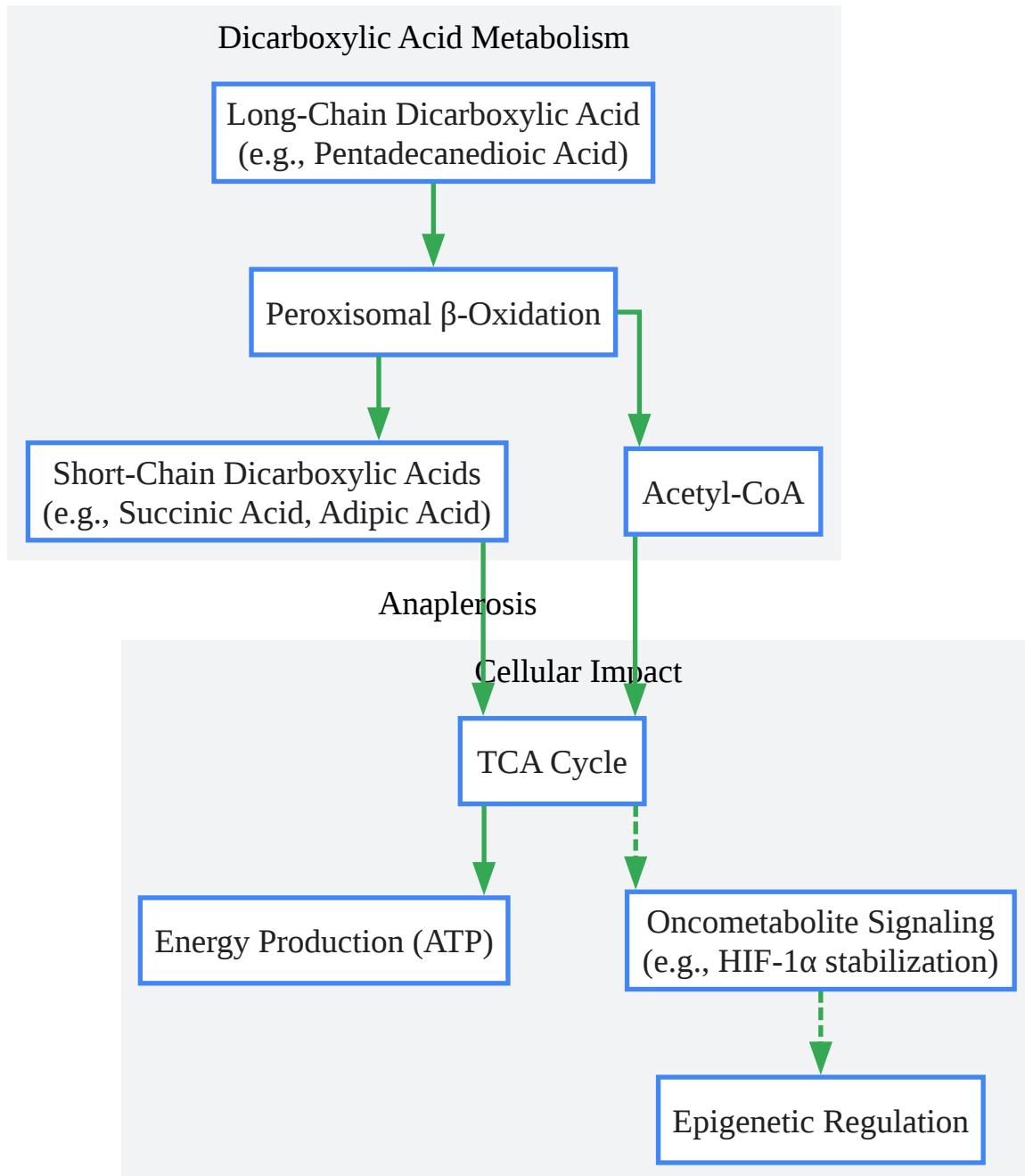
- Cancer cell line (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Dicarboxylic acid test compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a series of dilutions of the dicarboxylic acid in the cell culture medium.
 - Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.
 - Incubate the cells with the compound for a specific period (e.g., 24, 48, or 72 hours).
- MTT Addition:
 - After the incubation period, add a small volume of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow

MTT to purple formazan crystals.

- Formazan Solubilization:
 - Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis:
 - The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the control.
 - Plot the percentage of cell viability against the compound concentration to determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).


Biological Significance and Signaling Pathways

While specific signaling pathways directly modulated by **pentadecanedioic acid** are not yet well-elucidated, the metabolic fate of dicarboxylic acids, in general, is of significant interest in drug development, particularly in oncology and metabolic diseases.

Long-chain dicarboxylic acids are primarily metabolized through peroxisomal β -oxidation.[\[12\]](#) [\[13\]](#) This process shortens the carbon chain, producing acetyl-CoA and shorter-chain dicarboxylic acids like succinic acid and adipic acid.[\[14\]](#)[\[15\]](#) Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism.[\[14\]](#) Dysregulation of the TCA cycle and the accumulation of its intermediates have been implicated in various cancers.[\[4\]](#)[\[16\]](#) For instance, succinate can act as an oncometabolite, influencing epigenetic regulation and hypoxia-inducible factor (HIF-1 α) signaling.[\[4\]](#)

The ability of exogenously supplied dicarboxylic acids to be metabolized and potentially alter the levels of key metabolic intermediates makes them interesting candidates for therapeutic

intervention.[17] For example, providing an alternative energy source or modulating the levels of signaling-active metabolites could be a strategy in certain metabolic diseases or cancers.[17]

[Click to download full resolution via product page](#)

Metabolic Fate and Potential Signaling Roles of Dicarboxylic Acids.

Applications in Research and Drug Development

The unique properties of **pentadecanedioic acid** make it a valuable molecule in several areas of research and development:

- Polymer Synthesis: Its use in creating specialty polymers with enhanced flexibility is a key application.[2]
- Drug Delivery: The long lipophilic chain of **pentadecanedioic acid** can be exploited in the design of prodrugs and drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.[18]
- Cosmetics: It is used as an emollient and thickening agent in cosmetic formulations.[2]
- Metabolic Research: As a long-chain dicarboxylic acid, it serves as a tool to study peroxisomal β -oxidation and its role in metabolic diseases and cancer.[15][17]

Conclusion

Pentadecanedioic acid distinguishes itself from other dicarboxylic acids primarily through its long aliphatic chain, which dictates its physical properties like solubility and melting point, and its behavior in chemical and biological systems. Its insolubility in water and good solubility in organic solvents, combined with the flexibility it imparts to polymers, are key characteristics. While its direct role in signaling pathways is an area for future research, its metabolic fate connects it to central cellular processes with implications for drug development in metabolic disorders and oncology. The provided data and protocols offer a foundational resource for scientists and researchers working with this and other dicarboxylic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [tutorsglobe.com](https://www.tutorsglobe.com) [tutorsglobe.com]
- 2. [2024.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/articles/2024/sci-hub.se) [2024.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. Tumor microenvironment promotes dicarboxylic acid carrier-mediated transport of succinate to fuel prostate cancer mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2-Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acquired deficiency of peroxisomal dicarboxylic acid catabolism is a metabolic vulnerability in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. JCI - Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure [jci.org]
- 18. nbanno.com [nbanno.com]
- To cite this document: BenchChem. [Pentadecanedioic Acid: A Comprehensive Technical Analysis of its Unique Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073588#key-differences-between-pentadecanedioic-acid-and-other-dicarboxylic-acids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com